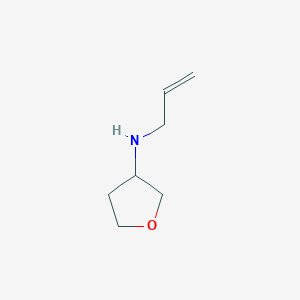

N-(prop-2-en-1-yl)oxolan-3-amine

Description

N-(prop-2-en-1-yl)oxolan-3-amine, also referred to as 3-(Oxan-2-yl)prop-2-en-1-amine (IUPAC name), is a secondary amine featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position and an allyl (prop-2-en-1-yl) group attached to the nitrogen. This compound has a molecular weight of 141.2 g/mol, a purity ≥95%, and a molecular formula of C₇H₁₃NO . Its structural uniqueness—combining a cyclic ether and an unsaturated allyl group—makes it a versatile intermediate in pharmaceutical synthesis, agrochemical development, and material science applications. The oxolane ring enhances solubility in polar solvents, while the allyl group enables participation in addition and polymerization reactions .

Properties

IUPAC Name |

N-prop-2-enyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-4-8-7-3-5-9-6-7/h2,7-8H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNSXLGTIWOJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)oxolan-3-amine typically involves the reaction of oxirane (ethylene oxide) with allylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the oxolane ring .

Industrial Production Methods

Industrial production of N-(prop-2-en-1-yl)oxolan-3-amine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)oxolan-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form N-(prop-2-en-1-yl)oxolan-3-one.

Reduction: Reduction of the compound can lead to the formation of N-(prop-2-en-1-yl)oxolan-3-amine derivatives with different substituents.

Substitution: The allyl group can undergo substitution reactions with various electrophiles to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: N-(prop-2-en-1-yl)oxolan-3-one.

Reduction: Various N-(prop-2-en-1-yl)oxolan-3-amine derivatives.

Substitution: New compounds with different functional groups attached to the nitrogen atom.

Scientific Research Applications

N-(prop-2-en-1-yl)oxolan-3-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, N-(prop-2-en-1-yl)oxolan-3-amine is compared to structurally related amines (Table 1).

Table 1: Comparative Analysis of N-(prop-2-en-1-yl)oxolan-3-amine and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|

| N-(prop-2-en-1-yl)oxolan-3-amine | C₇H₁₃NO | 141.2 | Oxolane ring, allyl amine | Pharmaceuticals, agrochemicals |

| Triallylamine (N,N-diallylprop-2-en-1-amine) | C₉H₁₅N | 137.2 | Three allyl groups | Polymer chemistry, surfactants |

| N-(prop-2-yn-1-yl)oxolan-3-amine | C₈H₁₅NO₂ | 157.2 | Oxolane ring, propargyl amine | Research intermediate |

| 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine) | C₁₇H₂₁N₂O | 269.4 | Indole, methoxy, diallyl groups | Psychoactive substances |

| Chavicyl Acetate (4-(prop-2-en-1-yl)phenyl acetate) | C₁₇H₂₀O₂ | 256.3 | Phenyl, allyl, ester groups | Fragrance industry |

Key Comparisons:

Triallylamine (C₉H₁₅N) : Lacks the oxolane ring, resulting in lower polarity and distinct reactivity. Its three allyl groups make it suitable for cross-linking in polymer synthesis .

N-(prop-2-yn-1-yl)oxolan-3-amine : The propargyl (C≡C) group replaces the allyl group, increasing reactivity in click chemistry but reducing stability due to alkyne sensitivity .

5-MeO-DALT: Incorporates a tryptamine backbone, enabling serotonin receptor interactions and psychoactive effects, unlike the non-aromatic target compound .

Chavicyl Acetate : An ester derivative with a phenyl group, used in fragrances due to its spicy odor profile, contrasting with the amine functionality of the target compound .

Biological Activity

N-(prop-2-en-1-yl)oxolan-3-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by relevant data and case studies.

Chemical Structure and Properties

N-(prop-2-en-1-yl)oxolan-3-amine features a unique oxolane (tetrahydrofuran) ring substituted with an allyl group, which contributes to its reactivity and biological activity. The molecular formula is , and its structural formula can be represented as follows:

The biological activity of N-(prop-2-en-1-yl)oxolan-3-amine is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand that binds to various receptors or enzymes, modulating their activity. This interaction can inhibit microbial growth or influence cellular signaling pathways, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that N-(prop-2-en-1-yl)oxolan-3-amine exhibits antimicrobial and antifungal properties. In vitro studies have shown effectiveness against several strains of bacteria and fungi, suggesting potential applications in treating infections.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results highlight the compound's potential as a therapeutic agent against common pathogens.

Case Studies

- Antifungal Activity : In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of N-(prop-2-en-1-yl)oxolan-3-amine against Candida species. The compound demonstrated a significant reduction in fungal load in vitro, indicating its potential for clinical application in antifungal therapies .

- Synergistic Effects : A combination therapy study showed that when used alongside traditional antifungal agents, N-(prop-2-en-1-yl)oxolan-3-amine enhanced the overall efficacy, suggesting a synergistic effect that could lead to lower dosages of existing drugs and reduced side effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(prop-2-en-1-yl)oxolan-3-amine, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(propan-2-yl)oxolan-3-amine | Similar oxolane structure | Moderate antibacterial properties |

| N-(prop-2-en-1-yne)oxolan-3-amines | Alkyne instead of allyl group | Limited antimicrobial activity |

N-(prop-2-en-1-yl)oxolan-3-amine stands out due to its combination of an oxolane ring and an allyl group, which confers specific biological properties not seen in its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.